Delucemine - 186495-49-8

Delucemine

Catalog Number: EVT-1180943
CAS Number: 186495-49-8
Molecular Formula: C16H17F2N
Molecular Weight: 261.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Name: Delucemine hydrochloride
  • Molecular Formula: C16_{16}H17_{17}F2_2N
  • CAS Registry Number: 186495-49-8
  • Drug Type: Small molecule drug
  • Target: NMDA receptor
  • Therapeutic Areas: Nervous system diseases, cardiovascular diseases, major depressive disorder, and stroke .
Synthesis Analysis

The synthesis of Delucemine hydrochloride involves several key steps. The primary synthetic route consists of the reaction between 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine and hydrochloric acid. This reaction is typically conducted under controlled conditions to optimize yield and purity.

Technical Parameters

  • Reagents: 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine and hydrochloric acid.
  • Conditions: Controlled temperature and pressure to ensure optimal reaction kinetics.
  • Purification: The product undergoes rigorous purification processes to meet quality control standards for research and potential therapeutic use .
Molecular Structure Analysis

Delucemine features a complex molecular structure that contributes to its pharmacological properties. The molecular structure can be represented as follows:

  • InChIKey: MUGNLPWYHGOJEG-UHFFFAOYSA-N
  • Structural Characteristics:
    • Contains a bis(3-fluorophenyl) moiety.
    • Features a propanamine backbone.

The presence of fluorine atoms enhances the compound's binding affinity to the NMDA receptor, which is crucial for its action as an antagonist .

Chemical Reactions Analysis

Delucemine undergoes various chemical reactions that can modify its functional groups and alter its pharmacological properties.

Types of Reactions

  1. Oxidation: Can produce different oxidation products under specific conditions.
  2. Reduction: Alters functional groups, potentially modifying pharmacological effects.
  3. Substitution: Involves replacing atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Agents: Halogenating agents and nucleophiles .
Mechanism of Action

Delucemine acts primarily as an antagonist at the NMDA receptors in the central nervous system. By blocking these receptors, it prevents excessive calcium influx into neurons, which can lead to excitotoxicity—a process associated with neuronal damage and death.

Detailed Mechanism

  • NMDA Receptor Interaction: Delucemine binds to the NMDA receptor site, inhibiting its activation by glutamate.
  • Neuroprotective Effects: Reduces neuronal damage during ischemic events by preventing calcium overload.
  • Impact on Neurotransmission: Inhibits the reuptake of serotonin, enhancing synaptic availability and potentially improving mood disorders .
Physical and Chemical Properties Analysis

The physical and chemical properties of Delucemine are critical for understanding its behavior in biological systems.

Key Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various formulations.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant Data

  • Melting Point: Specific data not provided but generally assessed during synthesis optimization.
  • Boiling Point: Not explicitly stated; requires further empirical determination .
Applications

Delucemine has shown promise in several scientific applications due to its unique pharmacological profile.

Potential Applications

  1. Neurological Disorders: Investigated for use in treating conditions such as major depressive disorder and stroke-related cognitive dysfunction.
  2. Neuroprotection Research: Studied for its ability to protect neurons during ischemic events by modulating calcium influx.
  3. Pharmaceutical Development: Although development was halted after Phase I trials, it remains a subject of interest for future research into NMDA receptor modulators .
Introduction to Delucemine: Origin and Development

Historical Context of NMDA Receptor Antagonists in Neuropharmacology

The exploration of N-Methyl-D-Aspartate (NMDA) receptor antagonists represents a pivotal chapter in neuropharmacology. These compounds modulate glutamate neurotransmission, which is critical for synaptic plasticity, learning, and memory. Early NMDA antagonists like ketamine and phencyclidine demonstrated potent neuroprotective properties but were limited by psychotomimetic side effects and toxicity. This spurred research into subtype-selective antagonists to mitigate adverse effects while preserving therapeutic benefits. By the 1990s, NMDA receptor overactivation was implicated in excitotoxicity—a process central to neuronal death in stroke and traumatic brain injury. Consequently, pharmaceutical development focused on identifying antagonists with improved safety profiles. Delucemine emerged from this quest, designed to selectively target pathological NMDA receptor activity without disrupting physiological functions, thereby embodying a strategic evolution in glutamate-based neurotherapeutics [1] [7].

Biogenic Origin: Arthropod Venom-Derived Neuroactive Compounds

Arthropod venoms constitute a rich repository of neuroactive compounds optimized through millions of years of evolutionary selection. These venoms contain highly specific ion channel modulators, including acylpolyamines that non-competitively antagonize glutamate receptors. Spider venoms, in particular, have yielded toxins with exceptional affinity for NMDA receptors. For example, Argiope species produce argiotoxins, which block ion channel pores in a voltage-dependent manner. These toxins serve ecological roles in paralyzing prey by disrupting glutamatergic neurotransmission. The pharmacological potential of such compounds lies in their ability to achieve potent neuroprotection with minimal off-target effects—a property leveraged in developing synthetic analogs like Delucemine. This bioprospecting approach underscores a broader trend in drug discovery, where arthropod venoms provide blueprints for addressing neurological disorders [1] [5] [8].

Table 1: Key Neuroactive Compounds in Arthropod Venoms

Arthropod SpeciesNeurotoxin ClassPrimary Molecular TargetNeurobiological Effect
Argiope aurantiaAcylpolyamines (Argiotoxin)NMDA receptorsOpen-channel blockade, neuroprotection
Agelenopsis apertaPolyamine toxin (FTX)Voltage-sensitive Ca²⁺ channelsInhibition of presynaptic Ca²⁺ influx
Phoneutria nigriventerPeptide toxins (PhTx3)Ca²⁺ channels / Glutamate uptakeReduced glutamate release
Psalmopoeus cambridgeiPeptide toxin (PcTx1)Acid-sensing ion channels (ASICs)Neuroprotection in ischemic acidosis

Structural Evolution from Argiotoxin 636 to Synthetic Derivatives

Delucemine (NPS-1506) originated from systematic optimization of Argiotoxin 636 (ArgTX-636), a polyamine amide isolated from the orb-weaver spider Argiope aurantia. ArgTX-636 features a complex structure comprising:

  • A 2,4-dihydroxyphenylacetic acid chromophore
  • An asparagine linker
  • A polyamine backbone with terminal arginine residue [5] [9]

This toxin inhibits NMDA receptors by binding to the Mg²⁺ site within the ion channel pore, but its peptidic nature limits metabolic stability and blood-brain barrier penetration. To enhance drug-like properties, Mueller and colleagues at Nova Pharmaceuticals executed a scaffold-hopping strategy:

  • Simplification of the chromophore: Replacement of the labile dihydroxyphenyl group with bis(3-fluorophenyl) moieties to improve metabolic stability.
  • Polyamine backbone truncation: Reduction of the spermidine-like chain to a propylamine spacer.
  • Introduction of N-methylation: Addition of an N-methyl group to the terminal amine to modulate bioavailability [1] [9].

The resultant compound, 3,3-Bis(3-fluorophenyl)-N-methylpropan-1-amine (Delucemine), retained the core pharmacophore necessary for NMDA antagonism but exhibited enhanced pharmacokinetic properties. Crucially, molecular modeling confirmed that Delucemine maintained interactions with key residues in the NMDA receptor pore, validating its structure-based design [1] [5].

Table 2: Structural Modifications from Argiotoxin 636 to Delucemine

Structural FeatureArgiotoxin 636Delucemine (NPS-1506)Pharmacological Impact
Aromatic moiety2,4-Dihydroxyphenylacetic acid3,3-Bis(3-fluorophenyl) groupEnhanced metabolic stability
Polyamine chainExtended spermidine-like backbonePropylamine spacerReduced molecular weight & improved BBB penetration
Terminal groupArginine guanidiniumN-MethylamineIncreased lipophilicity
Molecular weight636.79 g/mol261.32 g/molOptimized for CNS bioavailability

Chronology of Delucemine’s Discovery and Early Preclinical Development

Delucemine’s development exemplifies a rational transition from natural toxin to clinical candidate:

  • 1987–1992: Isolation and characterization of Argiotoxin 636 from Argiope aurantia venom, revealing its NMDA receptor-blocking activity [5].
  • 1993–1997: Structure-activity relationship (SAR) studies at Nova Pharmaceuticals identified the minimal pharmacophore required for NMDA antagonism. Over 200 analogs were synthesized and screened, culminating in the selection of NPS-1506 (later named Delucemine) [1] [9].
  • 1999: Publication of seminal preclinical data demonstrating Delucemine’s neuroprotective efficacy. Mueller et al. reported that it reduced infarct volume by 78% in a rat middle cerebral artery occlusion model. Leoni et al. showed it attenuated cognitive deficits and hippocampal neuron death post-traumatic brain injury [1].
  • 2004: Shift in therapeutic focus from stroke to depression. Patent filings described Delucemine’s dual mechanism—NMDA antagonism combined with serotonin reuptake inhibition—as a novel antidepressant strategy [1] [4].
  • 2005–2006: Completion of Phase I safety trials. Johnson & Johnson Pharmaceuticals acquired intellectual property rights but halted development despite promising early clinical data [2].

Preclinical development adhered to regulatory standards, involving:

  • Pharmacology: Dose-response studies in rodent ischemia models (IC₅₀ = 0.8 μM for NMDA receptor blockade).
  • Toxicology: 28-day repeat-dose assessments in rats and dogs, establishing no-observed-adverse-effect levels (NOAELs).
  • Pharmacokinetics: Confirmation of blood-brain barrier penetration and linear exposure profiles [3] [6] [10].

Table 3: Key Milestones in Delucemine’s Preclinical Development

YearDevelopment PhaseKey Findings/EventsReference
1987Toxin IsolationArgiotoxin 636 identified in Argiope aurantia venom [5]
1997Lead OptimizationSynthesis and screening of >200 analogs; selection of NPS-1506 [1] [9]
1999Prevalidation In Vivo78% reduction in cerebral infarct volume in rat stroke models [1]
2000Mechanistic ExpansionAttenuation of trauma-induced hippocampal neuron death and memory dysfunction [1]
2004Therapeutic RepurposingPatent filed for depression treatment (CA 2599721) [1] [4]
2006Corporate AcquisitionJohnson & Johnson Pharmaceuticals acquires intellectual property [2]

This chronology underscores how Delucemine bridged toxin-based discovery and clinical translation, though its development hiatus after acquisition highlights challenges in neuropharmacological drug commercialization [2] [3].

Properties

CAS Number

186495-49-8

Product Name

Delucemine

IUPAC Name

3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine

Molecular Formula

C16H17F2N

Molecular Weight

261.31 g/mol

InChI

InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3

InChI Key

MUGNLPWYHGOJEG-UHFFFAOYSA-N

SMILES

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F

Synonyms

NPS 1506
NPS-1506
NPS1506

Canonical SMILES

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.